molecular formula C5H10ClO3P B155363 2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan CAS No. 10140-90-6

2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan

Cat. No.: B155363
CAS No.: 10140-90-6
M. Wt: 184.56 g/mol
InChI Key: SCSGSYNJAFAKKV-UHFFFAOYSA-N
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Description

2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is a chemical compound with the molecular formula C5H10ClO3P. It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.

    Oxidation Reactions: Products include phosphoric acid derivatives.

    Reduction Reactions: Products include phosphine derivatives.

Scientific Research Applications

2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity is exploited in various chemical syntheses and industrial applications. The compound can also undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide
  • 2-Chloro-2-oxo-1,3,2-dioxaphospholane

Uniqueness

2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its six-membered ring structure with both oxygen and phosphorus atoms provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .

Properties

CAS No.

10140-90-6

Molecular Formula

C5H10ClO3P

Molecular Weight

184.56 g/mol

IUPAC Name

2-chloro-4,6-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C5H10ClO3P/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3

InChI Key

SCSGSYNJAFAKKV-UHFFFAOYSA-N

SMILES

CC1CC(OP(=O)(O1)Cl)C

Canonical SMILES

CC1CC(OP(=O)(O1)Cl)C

Synonyms

2-Chloro-4,6-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Origin of Product

United States

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